Crystal Engineering: p-Chloroacetoacetanilide Exhibits Distinct Nonplanar Conformation Versus o-Isomer
In a direct head-to-head X-ray crystallographic study, p-chloroacetoacetanilide (p-CAAA) was found to adopt a nonplanar molecular conformation, whereas o-chloroacetoacetanilide (o-CAAA) crystallizes in a planar geometry and unsubstituted acetoacetanilide (AAA) adopts a distinct nonplanar arrangement [1]. The crystal system for p-CAAA is monoclinic, space group P21/c, with unit cell parameters a = 10.620(2) Å, b = 7.712(2) Å, c = 12.369(3) Å, β = 96.59(2)°, and Z = 4 [1]. In contrast, AAA crystallizes in the monoclinic space group P21/n with a = 7.795(1) Å, b = 10.694(2) Å, c = 10.572(1) Å, β = 94.26(1)° [1]. The nonplanar conformation of p-CAAA is stabilized by intermolecular N–H···O=C hydrogen bonding and C–H···O=C interactions within the crystal lattice, a packing motif that differs fundamentally from both AAA and o-CAAA [1].
| Evidence Dimension | Crystal structure and molecular conformation |
|---|---|
| Target Compound Data | p-CAAA: monoclinic P21/c; a=10.620 Å, b=7.712 Å, c=12.369 Å, β=96.59°; Z=4; nonplanar conformation |
| Comparator Or Baseline | AAA: monoclinic P21/n; a=7.795 Å, b=10.694 Å, c=10.572 Å, β=94.26°; o-CAAA: planar conformation |
| Quantified Difference | Unit cell volume differs by >15%; molecular planarity classification differs (planar vs nonplanar) |
| Conditions | Single-crystal X-ray diffraction at room temperature; Mo Kα radiation (λ = 0.71073 Å) |
Why This Matters
Crystal packing differences affect bulk powder properties including density, flowability, and dissolution kinetics—parameters that critically influence downstream processing and formulation reproducibility in both research and industrial production.
- [1] Kubozono, Y., Kohno, I., Ooishi, K., Namazue, S., Haisa, M., & Kashino, S. (1992). Crystal and Molecular Structures of Acetoacetanilide, and o- and p-Chloroacetoacetanilides: X-Ray Crystallographic and MO Study. Bulletin of the Chemical Society of Japan, 65(12), 3234-3240. View Source
